4-Bromo-6-methanesulfonyl-1H-indole

Description

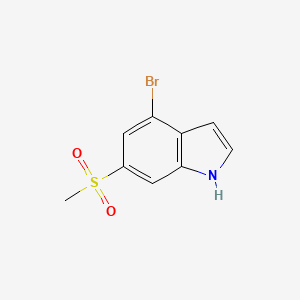

4-Bromo-6-methanesulfonyl-1H-indole is a halogenated indole derivative featuring a bromine atom at the 4-position and a methanesulfonyl group (-SO2Me) at the 6-position of the indole scaffold. This compound is synthesized via a method analogous to the preparation of 4-bromo-1H-indole-6-sulfonic acid dimethylamide, substituting 1-bromo-5-methanesulfonyl-2-methyl-3-nitrobenzene as the starting material . The final product is obtained as a white solid (76% yield) with the following key spectroscopic characteristics:

- NMR Data:

- $ ^1H $ NMR (300 MHz, CDCl$ _3 $): δ 3.11 (s, 3H, -SO2CH$ _3 $), 6.70 (m, 1H), 7.52 (dd, J=2.5, 3.0 Hz, 1H), 7.81 (d, J=1.5 Hz, 1H), 8.10 (dd, J=1.0, 1.5 Hz, 1H), 9.34 (bs, 1H, -NH).

- Molecular Formula: C$ _9 $H$ _8 $BrNO$ _2 $S.

- Molecular Weight: 274.12 g/mol.

Properties

Molecular Formula |

C9H8BrNO2S |

|---|---|

Molecular Weight |

274.14 g/mol |

IUPAC Name |

4-bromo-6-methylsulfonyl-1H-indole |

InChI |

InChI=1S/C9H8BrNO2S/c1-14(12,13)6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 |

InChI Key |

MJVCGNIENRDNEJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=CN2)C(=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

Key Observations

This property is advantageous in designing enzyme inhibitors or stabilizing reactive intermediates. Electron-Donating Groups (EDGs): The methyl (-Me) and methoxy (-OMe) groups increase electron density, enhancing susceptibility to electrophilic attack. These derivatives are often intermediates in synthesizing more complex molecules.

Physical Properties :

- The methanesulfonyl derivative (MW = 274.12 g/mol) is heavier than analogues like 4-Bromo-6-methyl-1H-indole (MW = 210.07 g/mol), which may influence crystallinity or solubility.

- Methoxy and carboxylate esters improve solubility in polar solvents compared to hydrophobic methyl or bromine substituents.

Applications :

- Pharmaceuticals : The target compound’s sulfonyl group is common in protease or kinase inhibitors, while the carboxylate ester () is a versatile intermediate for prodrug design.

- Synthetic Utility : Bromine at position 4 allows cross-coupling reactions (e.g., Suzuki-Miyaura), while nitro groups () facilitate reductions to amines.

Research Findings and Trends

- Spectral Signatures : The methanesulfonyl group in the target compound produces a distinct $ ^1H $ NMR singlet at δ 3.11, whereas methyl groups (e.g., 4-Bromo-6-methyl-1H-indole) resonate near δ 2.3–2.5 .

- Synthetic Pathways : Derivatives like 4-Bromo-6-nitro-1H-indole are synthesized via nitration of bromoindoles, while carboxylate esters require coupling reactions or esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.